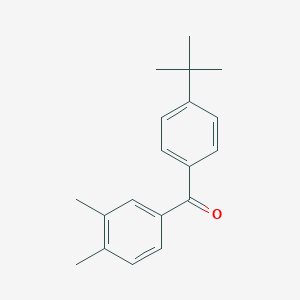4-Tert-butyl-3',4'-dimethylbenzophenone
CAS No.: 951884-25-6
Cat. No.: VC8331986
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951884-25-6 |
|---|---|
| Molecular Formula | C19H22O |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | (4-tert-butylphenyl)-(3,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C19H22O/c1-13-6-7-16(12-14(13)2)18(20)15-8-10-17(11-9-15)19(3,4)5/h6-12H,1-5H3 |
| Standard InChI Key | JSIUGWSMZPWQKL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of two benzene rings connected by a ketone group. The tert-butyl substituent (-C(CH₃)₃) at the 4-position of the first ring introduces steric bulk, while the methyl groups at the 3' and 5' positions of the second ring enhance electronic effects. This configuration impacts crystallinity, as evidenced by its density of 0.998 g/cm³ . The index of refraction (1.542) further reflects its optical properties, which may be relevant in material science applications .
Physicochemical Parameters
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 266.377 g/mol |
| Boiling Point | 397.7°C at 760 mmHg |
| Flash Point | 171.2°C |
| LogP | 4.83 |
| Exact Mass | 266.167 Da |
| Polar Surface Area | 17.07 Ų |
These parameters suggest utility in high-temperature organic reactions and polymer stabilization .
Synthesis and Industrial Preparation
Bromination of 4-Tert-butyltoluene
A patented two-step synthesis begins with solvent-free bromination of 4-tert-butyltoluene using bromine at 165–170°C . This yields a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂), with the latter predominating (80% yield) . Critical to this process is maintaining a Br₂:TBT molar ratio below 1.97:1 to minimize tribromo byproducts (14.5% at higher ratios) .
Hydrolysis with Sommelet Reagent
The brominated intermediates undergo hydrolysis using hexamethylenetetramine (HMTA) in water. Adjusting the pH to 2–7 after bromination is essential to neutralize HBr, which otherwise inhibits HMTA activity . This step converts TBT-Br₂/TBT-Br into 4-tert-butylbenzaldehyde, a precursor that can be oxidized to the target benzophenone.
Functional Derivatives and Reactivity
Reductive Cleavage Pathways
Tri-n-butyltin hydride (Bu₃SnH) mediates reductive cleavage of carbon-halogen bonds in related tert-butyl aryl halides, a reaction relevant to modifying benzophenone derivatives . For example, lithium 4,4'-dimethylbenzophenone ketyl radicals in THF reduce alkyl halides via single-electron transfer mechanisms, with rate constants dependent on steric and electronic factors .
Mercaptan and Amine Derivatives
4-(tert-Butyl)benzyl mercaptan (CAS 49543-63-7), a thiol analog, exhibits a boiling point of 102–103°C at 3.1 mmHg and a pKa of 9.83, highlighting the nucleophilicity of tert-butyl-substituted aromatics . Similarly, 4-tert-butylbenzylamine (CAS 39895-55-1) serves as a key intermediate in pharmaceuticals, with applications requiring air-sensitive handling due to its primary amine group .
Industrial and Research Applications
Polymer Stabilizers
The tert-butyl and methyl groups confer radical-scavenging properties, making this benzophenone derivative effective in preventing thermal degradation of polymers. Its high boiling point ensures retention during processing .
Pharmaceutical Intermediates
While not directly cited in the provided sources, structural analogs like 4-tert-butylbenzylamine are employed in synthesizing antihistamines and antifungal agents . The ketone group in 4-tert-butyl-3',5'-dimethylbenzophenone could serve as a carbonyl source in heterocyclic drug synthesis.
Organic Synthesis
The compound’s electron-deficient carbonyl group participates in Friedel-Crafts acylations and Staudinger reactions. Its steric profile directs regioselectivity in metal-catalyzed cross-couplings, as demonstrated in similar tert-butyl-substituted systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume